Cas no 835882-35-4 (Cyclohepten-1-ylboronic Acid)
Cyclohepten-1-ylboronic Acid Chemical and Physical Properties
Names and Identifiers
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- Cyclohept-1-en-1-ylboronic acid
- 1-Cyclohepten-1-Ylboronic Acid
- Cycloheptene-1-boronic acid
- (CYCLOHEPT-1-EN-1-YL)BORONIC ACID
- Boronic acid,B-1-cyclohepten-1-yl-
- Cyclohepten-1-ylboronic acid
- B-1-Cyclohepten-1-ylboronic acid (ACI)
- Boronic acid, 1-cyclohepten-1-yl- (9CI)
- Boronic acid, 1-cyclohepten-1-yl-
- cyclohepten-1-yl boronic acid
- SCHEMBL1854104
- cyclohept-1-en-1-ylboronicacid
- (Z)-cycloheptenylboronic acid
- cycloheptene-1-yl boronic acid
- AB20339
- AKOS006227627
- C7H13BO2
- DB-015900
- cyclohept-1-enylboronic acid
- AT23172
- MFCD04115655
- DTXSID90392446
- 1-Cyclohepten-1-yl-boronic acid
- 1-cyclohepten-1-ylboronic acid, AldrichCPR
- BS-23507
- CS-0175021
- 835882-35-4
- (Cyclohepten-1-yl)boronic acid
- MMOVERLKAAQVGD-UHFFFAOYSA-N
- Cyclohepten-1-ylboronic Acid
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- MDL: MFCD04115655
- Inchi: 1S/C7H13BO2/c9-8(10)7-5-3-1-2-4-6-7/h5,9-10H,1-4,6H2
- InChI Key: MMOVERLKAAQVGD-UHFFFAOYSA-N
- SMILES: OB(C1CCCCCC=1)O
Computed Properties
- Exact Mass: 140.10100
- Monoisotopic Mass: 140.101
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5A^2
Experimental Properties
- Density: 1.02
- Melting Point: 110-116°C
- Boiling Point: 278.1°C at 760 mmHg
- Flash Point: 122°C
- Refractive Index: 1.479
- PSA: 40.46000
- LogP: 0.88890
Cyclohepten-1-ylboronic Acid Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
- Risk Phrases:R36/37/38
Cyclohepten-1-ylboronic Acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
Cyclohepten-1-ylboronic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A249000357-1g |
Cyclohept-1-en-1-ylboronic acid |
835882-35-4 | 97% | 1g |
$488.32 | 2023-08-31 | |
| Fluorochem | 050390-250mg |
Cyclohepten-1-yl boronic acid |
835882-35-4 | 98% | 250mg |
£250.00 | 2022-03-01 | |
| Fluorochem | 050390-1g |
Cyclohepten-1-yl boronic acid |
835882-35-4 | 98% | 1g |
£618.00 | 2022-03-01 | |
| TRC | C987863-25mg |
Cyclohepten-1-ylboronic Acid |
835882-35-4 | 25mg |
$104.00 | 2023-05-18 | ||
| TRC | C987863-50mg |
Cyclohepten-1-ylboronic Acid |
835882-35-4 | 50mg |
$190.00 | 2023-05-18 | ||
| TRC | C987863-100mg |
Cyclohepten-1-ylboronic Acid |
835882-35-4 | 100mg |
$362.00 | 2023-05-18 | ||
| Matrix Scientific | 092285-250mg |
Cyclohept-1-en-1-ylboronic acid, 97% |
835882-35-4 | 97% | 250mg |
$530.00 | 2023-09-10 | |
| Matrix Scientific | 092285-1g |
Cyclohept-1-en-1-ylboronic acid, 97% |
835882-35-4 | 97% | 1g |
$1176.00 | 2023-09-10 | |
| Apollo Scientific | OR13164-250mg |
(Cyclohept-1-en-1-yl)boronic acid |
835882-35-4 | 97% | 250mg |
£285.00 | 2025-02-19 | |
| Apollo Scientific | OR13164-1g |
(Cyclohept-1-en-1-yl)boronic acid |
835882-35-4 | 97% | 1g |
£705.00 | 2025-02-19 |
Cyclohepten-1-ylboronic Acid Production Method
Production Method 1
Production Method 2
Production Method 3
1.2 -78 °C
1.3 Reagents: Water
2.1 Reagents: Ammonium acetate , Sodium periodate Solvents: Acetone , Water ; 24 - 48 h, rt
Production Method 4
1.2 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C
2.1 Reagents: Ammonium acetate , Sodium periodate Solvents: Acetone , Water ; rt
Production Method 5
Production Method 6
1.2 -78 °C
1.3 Solvents: Water
2.1 Reagents: Ammonium acetate , Sodium periodate Solvents: Acetone , Water ; 24 - 48 h, rt
Production Method 7
2.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ; 1 h, -78 °C; -78 °C → 25 °C; 2 h, 25 °C; 25 °C → -78 °C
2.2 -78 °C
2.3 Reagents: Water
3.1 Reagents: Ammonium acetate , Sodium periodate Solvents: Acetone , Water ; 24 - 48 h, rt
Production Method 8
2.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ; 1 h, -78 °C; -78 °C → 25 °C; 2 h, 25 °C; 25 °C → -78 °C
2.2 -78 °C
2.3 Solvents: Water
3.1 Reagents: Ammonium acetate , Sodium periodate Solvents: Acetone , Water ; 24 - 48 h, rt
Cyclohepten-1-ylboronic Acid Raw materials
- 2-(cyclohepten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
- 4-methylbenzene-1-sulfonohydrazide
Cyclohepten-1-ylboronic Acid Preparation Products
Cyclohepten-1-ylboronic Acid Suppliers
Cyclohepten-1-ylboronic Acid Related Literature
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on Cyclohepten-1-ylboronic Acid
Recent Advances in the Application of Cyclohepten-1-ylboronic Acid (CAS: 835882-35-4) in Chemical Biology and Pharmaceutical Research
Cyclohepten-1-ylboronic acid (CAS: 835882-35-4) has emerged as a versatile building block in chemical biology and pharmaceutical research due to its unique structural properties and reactivity. Recent studies have highlighted its potential in drug discovery, particularly in the development of novel protease inhibitors and as a key intermediate in Suzuki-Miyaura cross-coupling reactions. This research brief synthesizes the latest findings on the applications and mechanistic insights of this compound, providing a comprehensive overview for researchers in the field.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of Cyclohepten-1-ylboronic acid derivatives as selective inhibitors of the SARS-CoV-2 main protease (Mpro). The research team utilized structure-activity relationship (SAR) analysis to optimize the boronic acid moiety, achieving nanomolar inhibitory activity. The compound's ability to form reversible covalent bonds with the catalytic cysteine residue of Mpro was identified as the key mechanism of action, offering promising avenues for antiviral drug development.
In synthetic chemistry, Cyclohepten-1-ylboronic acid has shown remarkable utility in the construction of complex molecular architectures. A recent Nature Communications paper (2024) detailed its application in the synthesis of strained cycloheptene-containing natural product analogs. The seven-membered ring structure imparts unique conformational constraints that are valuable in probing biological systems and developing conformationally restricted drug candidates. Researchers successfully employed this boronic acid in palladium-catalyzed cross-couplings with various aryl halides, achieving excellent yields and stereoselectivity.
The compound's pharmacokinetic properties have also been investigated in recent preclinical studies. A 2024 report in Chemical Biology & Drug Design characterized the membrane permeability and metabolic stability of Cyclohepten-1-ylboronic acid derivatives. The findings suggest that while the parent compound exhibits moderate permeability, strategic modifications at the boron center can significantly enhance both absorption and metabolic stability, addressing a common challenge in boronic acid-based drug development.
Emerging applications in targeted protein degradation have further expanded the utility of Cyclohepten-1-ylboronic acid. Researchers have recently developed proteolysis-targeting chimeras (PROTACs) incorporating this boronic acid as the warhead for specific E3 ligase recruitment. The strained cycloheptene scaffold appears to confer improved binding kinetics and selectivity compared to conventional benzene-based boronic acids, as demonstrated in cellular models of oncology targets.
From a safety perspective, recent toxicological evaluations (2023) of Cyclohepten-1-ylboronic acid derivatives have provided important insights into structure-toxicity relationships. The seven-membered ring appears to mitigate some of the hepatotoxicity concerns associated with simpler arylboronic acids, potentially due to altered metabolic pathways. These findings support the continued exploration of this scaffold in medicinal chemistry programs.
In conclusion, Cyclohepten-1-ylboronic acid (CAS: 835882-35-4) represents a promising chemical tool with diverse applications across drug discovery and chemical biology. The latest research underscores its value in protease inhibition, complex molecule synthesis, and targeted protein degradation, while also addressing key challenges in boronic acid drug development. Future studies will likely focus on expanding its therapeutic applications and further optimizing its pharmacological properties.
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